molecular formula C17H20O2 B14287480 3,3'-(Propane-2,2-diyl)bis(2-methylphenol) CAS No. 139755-02-5

3,3'-(Propane-2,2-diyl)bis(2-methylphenol)

Cat. No.: B14287480
CAS No.: 139755-02-5
M. Wt: 256.34 g/mol
InChI Key: ZUESTMNQCYNCPP-UHFFFAOYSA-N
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Description

3,3’-(Propane-2,2-diyl)bis(2-methylphenol) is an organic compound with the molecular formula C17H20O2This compound is a derivative of bisphenol and is used in various industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of 3,3’-(Propane-2,2-diyl)bis(2-methylphenol) typically involves the reaction of isopropyl alcohol with sulfuric acid under a nitrogen atmosphere. The process begins with the addition of isopropyl alcohol to a reaction flask, followed by the slow addition of sulfuric acid. The reaction mixture is then stirred and heated to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

3,3’-(Propane-2,2-diyl)bis(2-methylphenol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium salt, calcium stearate, and fatty acids. For instance, the compound reacts with fatty acids to produce aromatic hydrocarbons . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a monomer for the production of polycarbonate and bisphenol A. In biology and medicine, it has been studied for its potential effects on cellular processes and its interactions with various biological molecules. Industrially, it is used in the manufacture of plastics, resins, and other materials .

Mechanism of Action

The mechanism of action of 3,3’-(Propane-2,2-diyl)bis(2-methylphenol) involves its ability to interact with specific molecular targets and pathways. For example, it can coordinate with transition metal ions via nitrogen and oxygen donor atoms, leading to the stabilization of metal complexes and providing thermal stability . This interaction is crucial for its various applications in industrial and scientific research.

Comparison with Similar Compounds

3,3’-(Propane-2,2-diyl)bis(2-methylphenol) is similar to other bisphenol derivatives, such as bisphenol A and bisphenol C. it is unique due to its specific molecular structure and the presence of methyl groups, which influence its chemical properties and reactivity. Similar compounds include 4,4’-(propane-2,2-diyl)bis(2,6-bis((dimethylamino)methyl)phenol) and 4,4’-(propane-2,2-diyl)bis(2-nitrophenol) .

Properties

CAS No.

139755-02-5

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

3-[2-(3-hydroxy-2-methylphenyl)propan-2-yl]-2-methylphenol

InChI

InChI=1S/C17H20O2/c1-11-13(7-5-9-15(11)18)17(3,4)14-8-6-10-16(19)12(14)2/h5-10,18-19H,1-4H3

InChI Key

ZUESTMNQCYNCPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C(C)(C)C2=C(C(=CC=C2)O)C

Origin of Product

United States

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